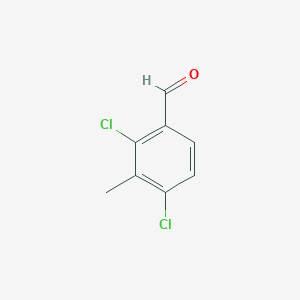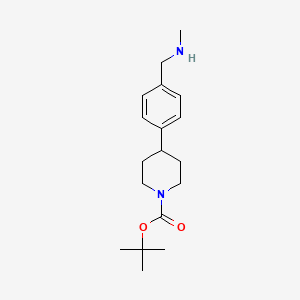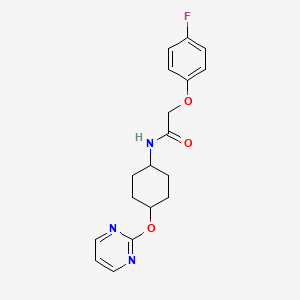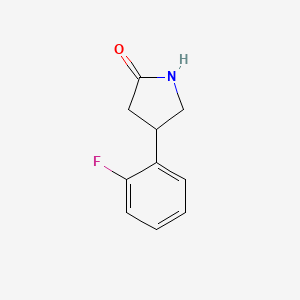
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline” is a derivative of pyridazine . It has a molecular weight of 193.25 . The IUPAC name of the compound is 6-(4-methyl-1-piperazinyl)-3-pyridazinylamine .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, and 5 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" is a part of the pyridazine derivatives family. These derivatives are synthesized using methodologies such as the Inverse Electron Demand Diels-Alder reaction and are characterized through NMR, Mass Spectrometry, X-ray diffraction, and other techniques. The crystal structures of certain compounds in this family have been extensively studied, revealing their potential applications in various fields, including pharmaceuticals and materials science. For instance, Singh et al. (2020) synthesized a series of functionalized pyridazine derivatives, including ones similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," and evaluated their anti-microbial properties, with some compounds showing moderate to high activity against bacteria and fungi (Singh et al., 2020).
Photophysical Properties and Electroluminescence Application
Derivatives similar to "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline" have been studied for their photophysical properties and potential electroluminescence applications. Vezzu et al. (2010) examined a range of compounds, including tetradentate bis-cyclometalated platinum complexes derived from similar aniline derivatives, for their photophysical properties. These compounds exhibited strong emissive properties at ambient temperatures and were applied in organic light-emitting diode (OLED) devices, demonstrating significant potential for electroluminescence applications (Vezzu et al., 2010).
Antioxidant Activity
Aniline derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antioxidant properties. Padma & Gadea (2020) synthesized a novel series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) aniline and assessed their antioxidant activity through standard assays. Several compounds in the series displayed significant antioxidant activity, indicating potential health and pharmaceutical benefits (Padma & Gadea, 2020).
Heterocyclic Compound Synthesis and Applications
The pyridazine core, which is part of "4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline," is extensively used in the synthesis of various heterocyclic compounds. These compounds, due to their structural diversity and complexity, have numerous applications in drug discovery, medicinal chemistry, and material science. For example, Ibrahim & Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, indicating the versatility of the pyridazine scaffold in synthesizing complex molecules with potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-8-10-20(11-9-12)16-7-6-15(18-19-16)13-2-4-14(17)5-3-13/h2-7,12H,8-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWJRWLTJNPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2446355.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2446357.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2446358.png)
![N-(1-Cyanocyclopentyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B2446359.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine](/img/structure/B2446368.png)

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2446370.png)

![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2446373.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2446374.png)

